molecular formula C12H16O2 B7770248 2-(2-Methylphenyl)pentanoic acid CAS No. 83027-70-7

2-(2-Methylphenyl)pentanoic acid

Cat. No.: B7770248
CAS No.: 83027-70-7
M. Wt: 192.25 g/mol
InChI Key: NIEFLWXANJNTRP-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)pentanoic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Methylphenyl)pentanoic acid, a compound with potential biological significance, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways.
  • Cytotoxic Effects : Preliminary studies suggest potential in cancer therapy.

Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against common pathogens. The results are summarized in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLWeak
Candida albicans16 µg/mLStrong

The compound demonstrated significant activity against Candida albicans, indicating its potential as an antifungal agent .

Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound were evaluated in vitro using human macrophage cell lines. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the findings:

Concentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control150200
10100150
5050100
1002030

These results indicate a dose-dependent reduction in cytokine production, supporting the compound's role in inflammation modulation .

Cytotoxicity Studies

Cytotoxic effects were assessed using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results are presented in the following table:

Cell LineIC50 (µM)Effect
MCF-725Moderate
A54915High

The compound exhibited significant cytotoxicity, particularly against A549 cells, suggesting its potential for development as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same class. For instance, research on derivatives of pentanoic acids has shown enhanced biological properties through structural modifications. One such study highlighted that methyl substitutions significantly improved antimicrobial activity compared to their non-methylated counterparts .

Another case study demonstrated that altering the side chains of pentanoic acids could lead to increased selectivity towards specific cancer cell lines, enhancing therapeutic efficacy while minimizing side effects .

Properties

IUPAC Name

2-(2-methylphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-6-11(12(13)14)10-8-5-4-7-9(10)2/h4-5,7-8,11H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEFLWXANJNTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304446
Record name 2-(2-methylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83027-70-7
Record name NSC165816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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